Cytidine 2′,3′-cyclic monophosphate sodium salt (cCMP sodium salt) is a cyclic nucleotide derivative of cytidine. It plays a crucial role as a substrate in enzymatic assays for Ribonuclease A (RNase A). [, , ] RNase A is an enzyme that catalyzes the degradation of RNA. cCMP sodium salt serves as a readily detectable substrate, allowing researchers to monitor RNase A activity. This characteristic makes cCMP sodium salt an essential tool in biochemistry, molecular biology, and related fields.
cCMP sodium salt can be derived from natural sources or synthesized chemically. It is often obtained through the enzymatic conversion of cytidine monophosphate or through synthetic pathways that involve the cyclization of nucleotide precursors.
cCMP sodium salt falls under the category of cyclic nucleotides. These compounds are classified based on their structural characteristics, which include a ribose sugar, a phosphate group, and a cyclic structure formed by the bonding of the 3' and 5' hydroxyl groups. Cyclic nucleotides are pivotal in many biological functions, acting as secondary messengers in various signaling pathways.
The synthesis of cCMP sodium salt can be achieved through several methods, including:
The enzymatic synthesis often requires optimizing conditions such as pH, temperature, and substrate concentration to maximize yield. In contrast, chemical synthesis may involve multiple reaction steps and purification processes to isolate the desired product.
The molecular structure of cCMP sodium salt consists of a ribose sugar linked to a phosphate group and a cytosine base. The cyclic structure is formed by a bond between the 3' and 5' positions of the ribose sugar.
This structure allows for specific interactions with proteins and other molecules within cells.
cCMP sodium salt participates in various chemical reactions that are essential for its function in biological systems:
The stability of cCMP sodium salt under physiological conditions is critical for its role as a signaling molecule. Its reactions are often influenced by environmental factors such as pH and temperature.
cCMP sodium salt functions primarily as a second messenger in various signaling pathways. Upon activation by specific receptors, it facilitates downstream signaling cascades that lead to cellular responses such as gene expression changes or metabolic adjustments.
Research indicates that cCMP can activate specific protein kinases and phosphodiesterases, influencing various cellular processes including:
cCMP sodium salt has several applications in scientific research and biotechnology:
cCMP (cytidine 3',5'-cyclic monophosphate) sodium salt (CAS 54925-33-6) is biosynthesized in bacteria through dedicated pyrimidine cyclase pathways. Key enzymes include bacterial toxin-derived cyclases such as Bacillus anthracis Edema Factor (EF) and Bordetella pertussis CyaA, which exhibit dual cytidylyl/uridylyl cyclase activity [2]. These enzymes catalyze the direct conversion of cytidine triphosphate (CTP) into cCMP via intramolecular cyclization, releasing inorganic pyrophosphate. The reaction follows a divalent cation-dependent mechanism (typically Mg²⁺ or Mn²⁺), where the metal ion facilitates nucleophilic attack by the 3'-hydroxyl group on the α-phosphate of CTP [2].
Recent studies identified specialized bacterial cyclases in phage defense systems that exclusively produce cCMP/cUMP as nucleotide second messengers. Upon phage infection, these cyclases are activated and generate cCMP, which triggers immune response pathways that degrade phage genetic material. This pathway represents a novel bacterial innate immunity mechanism distinct from eukaryotic cyclic nucleotide signaling [2].
Table 1: Bacterial Enzymes with cCMP-Synthesizing Activity
Enzyme Source | Substrate Specificity | Catalytic Efficiency (kcat/Km) | Biological Role |
---|---|---|---|
B. anthracis Edema Factor | Broad (CTP/UTP) | 1.2 × 10⁴ M⁻¹s⁻¹ (CTP) | Virulence factor |
B. pertussis CyaA | Broad (CTP/UTP) | 8.7 × 10³ M⁻¹s⁻¹ (CTP) | Host cell manipulation |
Phage-defense cyclases | Narrow (CTP-specific) | Not characterized | Anti-phage immunity |
Bacterial cCMP synthesis occurs primarily in the cytosolic compartment where substrate nucleotides are abundant. The catalytic mechanism involves:
The biosynthesis of cCMP sodium salt differs fundamentally between prokaryotes and eukaryotes in enzymatic machinery, subcellular localization, and regulation:
Subcellular Compartmentalization:
Enzymatic Machinery:
Regulatory Mechanisms:
Table 2: Comparative Features of cCMP Biosynthesis
Feature | Prokaryotic Systems | Eukaryotic Systems |
---|---|---|
Primary Enzymes | Monofunctional cyclases | Multidomain cyclase complexes |
Molecular Mass | 30-50 kDa | 100-150 kDa |
Catalytic Rate | 15-20 molecules/site/sec | 2-5 molecules/site/sec |
Substrate Affinity (Km) | 50-100 μM (CTP) | 10-30 μM (CTP) |
Regulatory Inputs | Nutrient stress, phage DNA | Hormones, growth factors |
Cytidylyl cyclases distinguish CTP from structurally similar nucleotides through molecular recognition filters in their active sites:
Steric Exclusion Mechanisms:
Electrostatic Recognition Elements:
Conformational Selection Dynamics:Cyclases undergo substrate-induced fit where CTP binding triggers:
Fluorescence quenching studies (using L130W mutants) demonstrate that CTP association occurs at diffusion-limited rates (10⁸ M⁻¹s⁻¹), followed by slower conformational changes (50-100/s) that position the substrate for catalysis. This two-step mechanism allows kinetic proofreading against non-cognate nucleotides [4].
Table 3: Molecular Determinants of Substrate Specificity
Structural Element | Recognition Function | Effect on cCMP Production |
---|---|---|
Hairpin Loop 2 (HP2) | Gates substrate access | T352A mutation increases CTP affinity 15-fold |
Base Stacking Residues | Distinguish cytosine vs. uracil | F401Y mutation ablates CTP binding |
Triphosphate Binding Pocket | Coordinates α/β-phosphates | K346R mutation reduces catalytic rate 100-fold |
Metal Coordination Site | Positions 3'-OH for nucleophilic attack | D411A mutation eliminates activity |
Chemical Structure Comparison
3':5'-cCMP Sodium Salt (CAS 54925-33-6): C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)[O-].[Na+] vs. 2':3'-cCMP (CAS 15718-51-1): [Na+].NC1=NC(=O)N(C=C1)[C@@H]2O[C@H](CO)[C@H]3OP([O-])(=O)O[C@@H]23
The 3':5' regioisomer (biologically active form) shows distinct hydrogen bonding patterns compared to the 2':3' isomer, explaining differential recognition by cyclases and phosphodiesterases [8].
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